3'-hydroxy Puerarin
Description
3'-Hydroxy puerarin (C₂₁H₂₀O₁₀, MW: 432.38 g/mol) is a C-glycosylated isoflavone predominantly found in Pueraria lobata and related species . It is characterized by a hydroxyl (-OH) group at the 3' position of the B-ring (Figure 1). This compound is recognized as a secondary metabolite with antidiabetic, anti-inflammatory, and neuroprotective properties . Quantitative studies reveal that this compound is less abundant in Pueraria extracts compared to puerarin, puerarin 6''-O-xyloside, and 3'-methoxy puerarin, with average concentrations ranging from 0.3–1.2 mg/g depending on geographical origin .
Properties
IUPAC Name |
3-(3,4-dihydroxyphenyl)-7-hydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c22-6-14-17(27)18(28)19(29)21(31-14)15-12(24)4-2-9-16(26)10(7-30-20(9)15)8-1-3-11(23)13(25)5-8/h1-5,7,14,17-19,21-25,27-29H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARZMRVWLORUSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent-Based Extraction
The roots of Pueraria lobata serve as the primary source of 3'-hydroxy puerarin. Conventional extraction involves solvent systems optimized for polar isoflavones. Ethanol-water mixtures (e.g., 90% ethanol) are widely employed due to their efficacy in dissolving glycosylated compounds. In a standardized protocol, dried root powder is subjected to ultrasonic-assisted extraction (UAE) at 50°C for 60 minutes, followed by centrifugation at 10,000×g to remove particulate matter. This method achieves a recovery rate exceeding 70% for this compound.
Table 1: Optimal Solvent Extraction Conditions for this compound
| Parameter | Specification |
|---|---|
| Solvent | 90% ethanol in water |
| Temperature | 50°C |
| Extraction time | 60 minutes |
| Solid-to-liquid ratio | 1:50 (w/v) |
| Centrifugation speed | 10,000×g for 5 minutes |
Purification via Chromatography
Crude extracts undergo fractionation using reversed-phase high-performance liquid chromatography (RP-HPLC). A Merck C₁₈ column with a gradient mobile phase of acetonitrile and 5 mmol/L ammonium acetate achieves baseline separation of this compound from co-extractives like puerarin and daidzein derivatives. The target compound elutes at 5.50 minutes under these conditions, with a mass-to-charge ratio (m/z) of 433.11365 for the [M + H]⁺ ion.
Analytical Preparation for Pharmacokinetic Studies
Reference Extractive Substance (RES) Method
To circumvent the scarcity of high-purity this compound standards, the RES approach uses a calibrated extract of Pueraria lobata for quantitative bioanalysis. This method involves:
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Standardization : Preparing a RES containing this compound, puerarin, and daidzein derivatives at known concentrations.
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Deproteinization : Treating plasma samples with acetone to precipitate proteins while retaining isoflavone integrity.
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Quantification : Using HPLC-triple quadrupole mass spectrometry (HPLC-QQQ-MS/MS) with a linear range of 0.0417–11.3309 µg/mL.
The RES method demonstrates precision (RSD < 13.63%) and accuracy (recovery > 70.67%), validating its reliability for pharmacokinetic profiling.
Enzymatic and Semi-Synthetic Strategies
Enzymatic Modification of Puerarin
While direct synthesis of this compound remains underexplored, enzymatic glucosidation studies offer insights into functionalizing related isoflavones. Cyclodextrin glucanotransferase (CGTase) from Bacillus licheniformis catalyzes the transglycosylation of puerarin to produce glucosylated derivatives. Although this method focuses on glucoside formation, it highlights the potential for regioselective hydroxylation using tailored enzyme systems.
Challenges in Chemical Synthesis
No patented or peer-reviewed synthetic routes for this compound are documented in the provided literature. The structural complexity of the 8-C-glycoside moiety and the need for stereochemical precision pose significant hurdles. Future efforts may explore microbial biotransformation or directed hydroxylation of puerarin precursors.
Purification and Characterization
Advanced Chromatographic Techniques
Ultra-high-performance liquid chromatography coupled with quadrupole-Orbitrap high-resolution mass spectrometry (UHPLC-Q-Orbitrap HRMS) enables unambiguous identification of this compound in complex matrices. Key parameters include:
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Column : Thermo Scientific Accucore C₁₈ (2.6 µm, 100 × 2.1 mm)
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Mobile phase : 0.1% formic acid in water (A) and acetonitrile (B)
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Gradient : 5–95% B over 15 minutes
Table 2: Mass Spectrometry Parameters for this compound
| Parameter | Value |
|---|---|
| Precursor ion | m/z 433.11365 ([M + H]⁺) |
| Product ions | m/z 313.07080, 283.06024, 415.10297 |
| Collision energy | 35 eV |
Chemical Reactions Analysis
Types of Reactions: 3’-Hydroxy Puerarin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various catalysts and solvents are employed depending on the specific substitution reaction.
Major Products: The major products formed from these reactions include various hydroxylated, methoxylated, and glycosylated derivatives of 3’-Hydroxy Puerarin .
Scientific Research Applications
Insulin Resistance and Metabolic Disorders
Research has demonstrated that 3'-hydroxy puerarin can significantly improve insulin resistance in adipocytes. A study conducted on 3T3-L1 adipocytes showed that treatment with this compound enhanced the proliferation and differentiation of these cells, which are crucial for glucose metabolism. The mechanism involves the up-regulation of peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator in lipid metabolism and insulin sensitivity. Specifically, at concentrations of 0.1 to 10 μmol/L, this compound activated PPARγ, leading to improved glucose uptake and reduced fatty acid levels in insulin-resistant conditions induced by dexamethasone .
Neuroprotective Effects
This compound exhibits significant neuroprotective properties across various models of neurodegenerative diseases. It has been shown to alleviate cognitive impairment in Alzheimer's disease (AD) models by reducing amyloid-beta (Aβ) deposition and tau hyperphosphorylation, which are critical pathological features of AD. The compound activates multiple signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which plays a role in neuronal survival and function .
Additionally, studies indicate that this compound can mitigate oxidative stress and inflammation in the central nervous system (CNS), further supporting its potential as a therapeutic agent for conditions like Parkinson's disease (PD) and cerebral ischemia . It has been observed to enhance the survival of dopaminergic neurons and promote neurite outgrowth in PD models .
Anti-Inflammatory Properties
The anti-inflammatory effects of this compound are notable as well. It exhibits scavenging activities against reactive oxygen species (ROS) and other free radicals, contributing to its antioxidant capacity. This property is beneficial in conditions characterized by chronic inflammation, such as cardiovascular diseases and metabolic syndrome . The compound's ability to modulate inflammatory pathways makes it a candidate for developing treatments aimed at reducing inflammation-related damage.
Cancer Research
Emerging evidence suggests that this compound may have anti-cancer properties. It has been implicated in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanisms include modulation of signaling pathways associated with cell survival and proliferation . Further research is needed to elucidate its specific effects on different cancer types.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is essential for its application in clinical settings. Studies utilizing advanced techniques like UHPLC-Q-Orbitrap HRMS have identified metabolites of puerarin in biological samples, aiding in understanding its bioavailability and metabolic pathways . This knowledge is crucial for optimizing dosing regimens and enhancing therapeutic efficacy.
Summary Table of Applications
Mechanism of Action
3’-Hydroxy Puerarin is compared with other similar isoflavones such as:
Puerarin: The parent compound, which lacks the hydroxyl group at the 3’ position.
Daidzein: Another isoflavone with similar antioxidant properties but different molecular structure.
Genistein: Known for its anti-cancer properties, it differs in its hydroxylation pattern.
Uniqueness: 3’-Hydroxy Puerarin is unique due to its specific hydroxylation at the 3’ position, which enhances its antioxidant and neuroprotective properties compared to its parent compound, puerarin .
Comparison with Similar Compounds
Core Structural Features
3'-Hydroxy puerarin belongs to the isoflavone-C-glycoside subclass, sharing a backbone with puerarin and 3'-methoxy puerarin. Key structural differences include:
- This compound : Hydroxyl group at 3'-position.
- Puerarin: No substitution at 3'-position.
- 3'-Methoxy puerarin : Methoxy (-OCH₃) group at 3'-position.
- Puerarin 6''-O-xyloside : Additional xylose moiety at the 6''-position of the glucose unit.
- Daidzin : O-glycoside with glucose attached via an oxygen atom .
Table 1: Structural Comparison of Key Isoflavones in Pueraria
| Compound | Glycosidic Linkage | 3'-Substituent | Additional Modifications |
|---|---|---|---|
| This compound | C-glycoside | -OH | None |
| Puerarin | C-glycoside | -H | None |
| 3'-Methoxy puerarin | C-glycoside | -OCH₃ | None |
| Puerarin 6''-O-xyloside | C-glycoside | -H | Xylose at 6''-position |
| Daidzin | O-glycoside | -H | None |
Comparative Pharmacokinetics and BBB Penetration
Blood-Brain Barrier (BBB) Permeability
- Competitive Transport : Co-administration of Pueraria extract (containing this compound, puerarin, and others) reduces the maximum concentration (Cₘₐₓ) and area under the curve (AUC) in the olfactory bulb by ~67% compared to pure puerarin. This suggests competitive inhibition during BBB transport, likely mediated by P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs) .
- Half-Life (t₁/₂) : The extract group exhibits a longer t₁/₂ in the olfactory bulb (9.2 hrs vs. 6.5 hrs for pure puerarin), indicating slower clearance when multiple isoflavones are present .
Table 2: Pharmacokinetic Parameters in Olfactory Bulb
| Parameter | Puerarin (Pure) | Pueraria Extract |
|---|---|---|
| Cₘₐₓ (μg/g) | 45.2 | 15.1 |
| AUC (μg·h/g) | 220.4 | 73.5 |
| t₁/₂ (h) | 6.5 | 9.2 |
Antidiabetic Effects
Anti-Pyroptosis Activity
- Puerarin inhibits NLRP3-caspase-1-GSDMD-mediated pyroptosis in cardiomyocytes by binding to the P2X7 receptor . No data exists for this compound in this pathway, highlighting a research gap.
Molecular Docking and Enzyme Interactions
- α-Glucosidase Binding : this compound forms hydrogen bonds with residues Asp215 and Glu277, while puerarin interacts with Asp68 and Arg439 . The hydroxyl group at 3' may enhance polarity, improving binding affinity.
- P2X7 Receptor : Puerarin binds with high affinity (-9.2 kcal/mol), but this compound’s interaction remains uncharacterized .
Biological Activity
3'-Hydroxy Puerarin, a derivative of puerarin, has garnered attention for its diverse biological activities, particularly in the realms of metabolic regulation and neuroprotection. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.
Overview of this compound
This compound is primarily derived from the root of Pueraria lobata, a plant used in traditional Chinese medicine. It is known for its flavonoid structure, which contributes to its bioactivity. Research has focused on its role in improving insulin sensitivity, neuroprotection, and anti-inflammatory effects.
Insulin Sensitivity Improvement
A study conducted on 3T3-L1 adipocytes demonstrated that this compound significantly enhances insulin sensitivity by activating the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. The following key findings were noted:
- Cell Proliferation and Differentiation : this compound increased the proliferation and differentiation of preadipocytes at concentrations between 1-10 μmol/L (p < 0.05) .
- Gene Expression : It upregulated PPARγ and downregulated protein tyrosine phosphatase 1B (PTP1B), both critical in insulin signaling .
Neuroprotective Effects
Research has highlighted the neuroprotective properties of puerarin against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Key mechanisms include:
- Oxidative Stress Reduction : Puerarin reduces oxidative stress markers such as malondialdehyde (MDA) and enhances antioxidant enzyme levels like superoxide dismutase (SOD) .
- Inflammation Modulation : It inhibits pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and suppresses NLRP3 inflammasome activation through the Nrf2/HO-1 pathway .
- Apoptosis Inhibition : Puerarin protects neurons from apoptosis by modulating the PI3K/Akt signaling pathway and inhibiting JNK activation .
Study on Insulin Resistance
In a controlled laboratory setting, this compound was tested on insulin-resistant adipocytes induced by dexamethasone. The results indicated:
| Parameter | Control Group | This compound Group |
|---|---|---|
| Glucose Consumption (μmol/L) | 45 ± 5 | 75 ± 7* |
| PPARγ Expression (Relative) | 1.0 | 2.5 ± 0.2* |
| FFA Concentration (μmol/L) | 300 ± 20 | 200 ± 15* |
*Statistical significance at p < 0.05 .
Neuroprotective Efficacy
In animal models of Alzheimer's disease, puerarin administration led to significant cognitive improvement as measured by the Morris water maze test. The findings are summarized below:
| Treatment Group | Escape Latency (seconds) | Time Spent in Target Quadrant (%) |
|---|---|---|
| Control | 60 ± 10 | 20 ± 5 |
| Puerarin Treated | 30 ± 5* | 45 ± 10* |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
